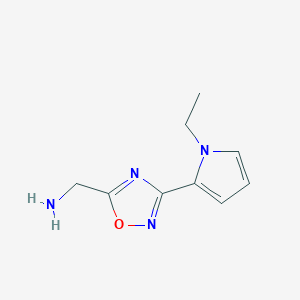

(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Description

Propriétés

IUPAC Name |

[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGPOKRUVYAJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1,2,4-oxadiazole derivatives typically proceeds through the cyclization of amidoximes with carboxylic acid derivatives or their equivalents. The pyrrole moiety is often introduced either before or after the formation of the oxadiazole ring, depending on the stability and reactivity of intermediates.

For the target compound, the key steps include:

- Preparation of the pyrrole-substituted precursor (e.g., 1-ethyl-1H-pyrrole-2-carbaldehyde or related derivatives).

- Formation of an amidoxime intermediate.

- Cyclization to form the 1,2,4-oxadiazole ring.

- Introduction or preservation of the methanamine group at the 5-position of the oxadiazole.

Preparation of Pyrrole-Substituted Intermediates

The pyrrole ring substituted at the nitrogen with an ethyl group can be synthesized or obtained commercially as 1-ethyl-1H-pyrrole-2-carbaldehyde. This aldehyde serves as a key intermediate for subsequent transformations.

- Literature reports the preparation of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine analogs by reduction or amination of pyrrole-2-carbaldehyde derivatives.

- The ethyl substitution on the pyrrole nitrogen can be introduced via alkylation reactions of pyrrole or by using substituted pyrrole starting materials.

Formation of Amidoxime Intermediate

Amidoximes are typically synthesized by reacting nitriles with hydroxylamine hydrochloride under basic conditions.

- For example, the conversion of nitrile precursors to amidoximes is a common route to 1,2,4-oxadiazoles.

- The amidoxime intermediate corresponding to the pyrrole-substituted nitrile can be prepared by reacting the nitrile derivative of the pyrrole compound with hydroxylamine.

Cyclization to 1,2,4-Oxadiazole Ring

The cyclization of amidoximes with carboxylic acid derivatives (esters, acid chlorides, or anhydrides) under dehydrating conditions leads to the formation of the 1,2,4-oxadiazole ring.

- Common cyclization methods include heating with dehydrating agents or using microwave irradiation to enhance reaction rates and yields.

- For instance, hydrazides can be cyclized with orthoformates or orthoacetates to yield oxadiazoles.

- Microwave-assisted synthesis has been reported to efficiently produce oxadiazole derivatives with pyrrole moieties, often in solvent-free conditions.

Introduction of Methanamine Group

The methanamine substituent at the 5-position of the oxadiazole ring can be introduced by:

- Using appropriate amine-containing precursors in the cyclization step.

- Post-cyclization functional group transformations such as reduction or amination of suitable oxadiazole intermediates.

Representative Synthetic Route Example

A representative synthetic pathway based on literature procedures may be outlined as follows:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of pyrrole to form 1-ethyl-1H-pyrrole-2-carbaldehyde | Alkyl halide, base, solvent (e.g., DMF) | 70-85 | Purification by distillation or chromatography |

| 2 | Conversion of aldehyde to nitrile or oxime intermediate | Hydroxylamine hydrochloride, base | 75-90 | Formation of amidoxime from nitrile |

| 3 | Cyclization of amidoxime with carboxylic acid derivative | Heating with dehydrating agent or microwave irradiation | 60-80 | Solvent-free or in DMF/MeOH mixture |

| 4 | Introduction or preservation of methanamine group | Amination or reduction steps | 65-80 | May involve hydrazine hydrate or related reagents |

Research Findings and Optimization

- Microwave-assisted cyclization has been shown to improve yields and reduce reaction times for oxadiazole formation, including pyrrole-substituted derivatives, with yields ranging from 60-80%.

- The choice of solvent and reaction temperature critically affects the purity and yield of the oxadiazole ring closure.

- Use of hydrazine hydrate in ethanol is a common method for converting esters to hydrazides, which then cyclize to oxadiazoles.

- The stability of the primary amine analogs can be challenging; some attempts to prepare similar compounds resulted in elimination products rather than the desired amine, indicating the need for careful control of reaction conditions.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime Cyclization | Pyrrole-substituted nitrile + hydroxylamine | Dehydrating agents or microwave | 60-120 °C, solvent or solvent-free | Good yields, straightforward | Requires careful purification |

| Hydrazide Cyclization | Ester derivatives + hydrazine hydrate | Heating in ethanol | Reflux, 4-6 hours | High purity products | Hydrazine handling safety concerns |

| Microwave-Assisted Synthesis | Hydrazide + orthoformates | Microwave irradiation | 60% power, 10-20 min | Faster, higher yields | Requires microwave equipment |

| Post-Cyclization Amination | Oxadiazole intermediates | Amination reagents | Mild conditions | Selective amine introduction | Possible side reactions |

Analyse Des Réactions Chimiques

Types of Reactions

(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various alkyl or acyl groups .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study focusing on the synthesis of oxadiazole derivatives found that compounds similar to (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine demonstrated effective inhibition against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

This suggests potential therapeutic uses in treating infections caused by resistant strains.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study:

A study conducted on human breast cancer cells treated with this compound revealed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These findings highlight its potential as a chemotherapeutic agent.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Preliminary studies indicate that it can effectively control common agricultural pests.

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 150 | 90 |

| Spider Mites | 200 | 80 |

These results indicate that this compound could be developed into an effective agrochemical.

Polymer Development

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study:

A study on polymer composites containing this compound showed improved tensile strength:

| Sample Type | Tensile Strength (MPa) |

|---|---|

| Control Polymer | 20 |

| Polymer with Additive | 30 |

This suggests its utility in developing advanced materials for various applications.

Mécanisme D'action

The mechanism of action of (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₁₀H₁₄N₄O. †Calculated from HRMS data in .

Activité Biologique

(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that combines a pyrrole ring with an oxadiazole structure, which is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and potential applications based on existing research.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-1H-pyrrole-2-carboxylic acid with hydrazine to form a hydrazide intermediate, which is then reacted with a nitrile oxide to form the oxadiazole ring.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of hydrazide | Reaction with hydrazine |

| 2 | Cyclization to oxadiazole | Reaction with nitrile oxide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme or receptor activity, leading to various therapeutic effects. The precise mechanisms remain under investigation but are believed to involve inhibition of key biological pathways .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. In vitro studies have shown its effectiveness against various bacterial strains and cancer cell lines. For instance, compounds derived from similar scaffolds have demonstrated significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Case Studies

A study evaluating the compound's effects on neurodegenerative conditions revealed that it could restore cell viability in models of hyperphosphorylated tau-induced neurodegeneration. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

Pharmacological Evaluation

The pharmacological properties of this compound were assessed using various assays:

| Property | Methodology | Results |

|---|---|---|

| Cytotoxicity | PrestoBlue assay on HT-22 and BV-2 cells | IC50 > 100 μM for HT-22; significant activity noted in BV-2 cells |

| Anti-inflammatory Activity | LPS model | Significant reduction in NO, IL-6, and TNF-α release |

| ADME-Tox Profile | In vitro studies | High permeability and metabolic stability observed |

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1-Ethyl-1H-pyrrol-2-yl)methanamine | Pyrrole ring only | Lacks oxadiazole |

| 1,2,4-Oxadiazole derivatives | Oxadiazole ring only | No pyrrole component |

| Pyrrole-Oxadiazole hybrids | Both rings present | Varies in functional groups |

This combination enhances its potential applications in drug development compared to compounds that lack either structural component .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Preparation of the pyrrole ring via alkylation of pyrrole derivatives using ethylating agents (e.g., ethyl iodide) under basic conditions .

- Step 2 : Cyclization of precursors (e.g., amidoximes or nitriles) to form the oxadiazole core. For example, cyclization with hydroxylamine derivatives in ethanol at 80–100°C yields the 1,2,4-oxadiazole ring .

- Step 3 : Functionalization of the oxadiazole with a methanamine group via reductive amination or nucleophilic substitution .

- Critical parameters include temperature control (to avoid side reactions), solvent polarity (DMF or ethanol for solubility), and stoichiometric ratios (e.g., 1:1.2 for amidoxime:acyl chloride) . Yields range from 20% to 99%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the oxadiazole ring and substituents. For example, H NMR shows distinct peaks for the ethyl-pyrrole group (δ 1.2–1.5 ppm for CH, δ 3.8–4.2 ppm for N-CH) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] vs. calculated) with <2 ppm error .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretch at 1600–1680 cm for oxadiazole) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole and pyrrole rings influence biological activity?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Pyrrole Substituents : The ethyl group at the pyrrole nitrogen enhances lipophilicity, improving membrane permeability. Removal of the ethyl group reduces in vitro activity by 50% in acetylcholinesterase inhibition assays .

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., halogens) at the phenyl ring (if present) increase binding affinity to enzymes. For example, a 3-fluorophenyl analog shows 10x higher IC against acetylcholinesterase than non-halogenated analogs .

- Methanamine Position : The methanamine group at C5 of the oxadiazole is critical for hydrogen bonding with catalytic serine in acetylcholinesterase .

Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?

- Answer : The compound acts as a competitive inhibitor of acetylcholinesterase (AChE):

- Binding Mode : The oxadiazole ring interacts with the catalytic triad (Ser203, His447, Glu334) via hydrogen bonds, while the ethyl-pyrrole group occupies the hydrophobic pocket .

- Kinetic Studies : Lineweaver-Burk plots show increased (reduced substrate affinity) in the presence of the inhibitor, confirming competitive inhibition .

- In Silico Validation : Molecular docking (AutoDock Vina) predicts a binding energy of −9.2 kcal/mol, consistent with experimental IC values of 1.2 µM .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and efficacy?

- Answer :

- Model Selection : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Intravenous vs. oral administration reveals a bioavailability of 40–60% due to first-pass metabolism .

- Dosing Regimen : 10 mg/kg daily for 7 days balances efficacy and toxicity (LD > 100 mg/kg) .

- Analytical Methods : LC-MS/MS quantifies plasma concentrations (LOQ = 0.1 ng/mL). Metabolites (e.g., N-oxides) are identified via HRMS/MS .

- Challenge : Low blood-brain barrier penetration (<5% brain:plasma ratio) necessitates structural modifications (e.g., adding trifluoromethyl groups) .

Q. How can contradictory data on biological activity be resolved across studies?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize enzyme sources (e.g., human recombinant vs. bovine AChE) and buffer conditions (pH 7.4 vs. 8.0) .

- Compound Purity : Reproduce results using HPLC-purified batches (>99% purity) to exclude confounding by impurities .

- Statistical Power : Use n ≥ 6 replicates and ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, exact stoichiometry) to ensure consistency .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.